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Abstract
Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule

inhibitor of plasma kallikrein (PKa), recently approved as the first oral, on-demand treatment for

Hereditary Angioedema (HAE) attacks.[1][2][3] Its therapeutic effect is derived from the direct

inhibition of PKa, which mitigates the overproduction of bradykinin, the primary mediator of

swelling in HAE.[1][4] While Sebetralstat was designed for high target specificity, a thorough

investigation of potential off-target effects is a critical component of its preclinical and clinical

evaluation. Understanding the off-target profile of a drug candidate is paramount for predicting

potential adverse effects and ensuring patient safety. This technical guide provides a

comprehensive overview of the known off-target profile of Sebetralstat, outlines a systematic

framework for investigating such effects, and offers detailed protocols for key cellular assays.

Introduction to Sebetralstat and Off-Target Effects
Sebetralstat is a competitive and reversible inhibitor of plasma kallikrein. By binding to the

active site of PKa, it blocks the cleavage of high-molecular-weight kininogen (HK) into

bradykinin, thereby halting the progression of HAE attacks. The development of an oral on-

demand therapy marks a significant advancement for HAE patients, who previously relied on

injectable treatments.
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Off-target effects occur when a drug interacts with proteins other than its intended therapeutic

target. For a serine protease inhibitor like Sebetralstat, potential off-targets include other

proteases within the same family, as well as unrelated proteins such as kinases, ion channels,

and metabolic enzymes. These unintended interactions can lead to unforeseen side effects,

highlighting the importance of comprehensive selectivity profiling during drug development.

Sebetralstat has been shown to be well-tolerated in extensive clinical trials, with a safety

profile comparable to placebo, suggesting a clean off-target profile. This guide details the data

supporting this profile and the methods used to achieve this level of assurance.

Sebetralstat On-Target Signaling Pathway
Sebetralstat's primary mechanism of action is the disruption of the Kallikrein-Kinin System

(KKS). In HAE, uncontrolled activation of the KKS leads to excessive bradykinin production,

which binds to bradykinin B2 receptors on endothelial cells, causing increased vascular

permeability and angioedema. Sebetralstat directly inhibits plasma kallikrein, a central enzyme

in this cascade.
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Caption: Sebetralstat's on-target effect on the Kallikrein-Kinin System.

Quantitative Data on Sebetralstat Selectivity
Extensive preclinical testing has characterized the selectivity profile of Sebetralstat. The data,

summarized from published literature, demonstrates high selectivity for plasma kallikrein over

other related serine proteases and key safety-related anti-targets.

Table 1: Selectivity of Sebetralstat Against Related
Serine Proteases

Protease Target IC₅₀ (nM) Selectivity vs. PKa (fold)

Plasma Kallikrein (PKa) 6.0 -

Factor XIa (FXIa) >10,000 >1667

Factor XIIa (FXIIa) >10,000 >1667

Thrombin >10,000 >1667

Factor Xa (FXa) >10,000 >1667

Factor VIIa (FVIIa) >10,000 >1667

Tissue Kallikrein >10,000 >1667

Plasmin >10,000 >1667

Trypsin >10,000 >1667

Data sourced from Davie et al.,

J Med Chem, 2022 and its

supplementary information.

Table 2: Sebetralstat Activity Against Key Safety Off-
Targets
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Target / Panel Assay Type
Result (IC₅₀ or
Observation)

hERG Potassium Channel Electrophysiology Patch Clamp >33 µM

CYP1A2
In vitro (Human Liver

Microsomes)
>25 µM

CYP2B6
In vitro (Human Liver

Microsomes)
>25 µM

CYP2C8
In vitro (Human Liver

Microsomes)
>25 µM

CYP2C9
In vitro (Human Liver

Microsomes)
>25 µM

CYP2C19
In vitro (Human Liver

Microsomes)
>25 µM

CYP2D6
In vitro (Human Liver

Microsomes)
>25 µM

CYP3A4 (Midazolam

substrate)

In vitro (Human Liver

Microsomes)
>25 µM

CYP3A4 (Testosterone

substrate)

In vitro (Human Liver

Microsomes)
>25 µM

Broad Off-Target Panel
Radioligand Binding / Enzyme

Assays
High selectivity profile

Data sourced from Davie et al.,

J Med Chem, 2022. The broad

off-target panel was conducted

at Eurofins against 124

targets.

Experimental Framework and Methodologies
A systematic approach is required to identify and characterize potential off-target effects. The

workflow begins with broad screening and progresses to more focused cellular assays to
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Caption: A logical workflow for investigating drug off-target effects.

Experimental Protocol: In Vitro Protease Selectivity
Assay
Objective: To determine the inhibitory activity (IC₅₀) of Sebetralstat against a panel of serine

proteases to assess its selectivity relative to its primary target, plasma kallikrein.

Materials:

Purified recombinant human proteases (Plasma Kallikrein, FXIa, FXIIa, Thrombin, Trypsin,

etc.)

Specific fluorogenic peptide substrates for each protease.

Sebetralstat, dissolved in DMSO to create a stock solution (e.g., 10 mM).

Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate co-factors).

96-well black, flat-bottom microplates.

Microplate reader with fluorescence detection capabilities.

Methodology:

Compound Preparation: Perform serial dilutions of the Sebetralstat stock solution in DMSO,

followed by a further dilution in Assay Buffer to achieve the desired final concentrations.

Include a DMSO-only vehicle control.

Enzyme Preparation: Dilute each purified protease in ice-cold Assay Buffer to a working

concentration (2X final concentration). The optimal concentration should be determined

empirically to ensure a linear reaction rate.

Assay Procedure: a. Add 50 µL of Assay Buffer to all wells. b. Add 2 µL of the serially diluted

Sebetralstat or vehicle control to the appropriate wells. c. Add 25 µL of the protease solution

to each well. d. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow

Sebetralstat to bind to the enzymes. e. Initiate the reaction by adding 25 µL of the

corresponding fluorogenic substrate solution (4X final concentration).
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Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g.,

Excitation/Emission appropriate for the fluorophore) every minute for 30 minutes using a

microplate reader.

Data Analysis: a. Calculate the rate of reaction (V) for each well from the linear portion of the

kinetic curve. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the

percent inhibition against the logarithm of Sebetralstat concentration and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value for each protease.

Experimental Protocol: Cell-Based Cytotoxicity (MTT)
Assay
Objective: To evaluate the general cytotoxicity of Sebetralstat on a relevant cell line (e.g.,

HUVEC - Human Umbilical Vein Endothelial Cells) to identify potential off-target effects

impacting cell viability.

Materials:

HUVEC cell line.

Complete cell culture medium (e.g., EGM-2).

Sebetralstat in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

96-well clear, flat-bottom cell culture plates.

Microplate reader with absorbance measurement at 570 nm.

Methodology:

Cell Plating: Seed HUVEC cells into a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: Prepare serial dilutions of Sebetralstat in culture medium. Remove

the old medium from the cells and add 100 µL of the medium containing the various

concentrations of Sebetralstat (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO)

and a positive control for cytotoxicity (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4

hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to

purple formazan crystals.

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization

solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15

minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT

only). b. Express the viability of treated cells as a percentage of the vehicle-treated control

cells. c. Plot cell viability against the logarithm of Sebetralstat concentration to determine

the CC₅₀ (50% cytotoxic concentration).

Experimental Protocol: Cellular Thermal Shift Assay
(CETSA)
Objective: To confirm the direct binding and engagement of Sebetralstat with its target, plasma

kallikrein, within an intact cellular environment.

Materials:

A cell line endogenously expressing or overexpressing human plasma kallikrein.

Complete cell culture medium.

Sebetralstat in DMSO.

PBS and Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
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PCR tubes and a thermal cycler.

Apparatus for SDS-PAGE and Western blotting.

Primary antibody specific for plasma kallikrein.

HRP-conjugated secondary antibody and ECL substrate.

Methodology:

Cell Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them

in fresh medium. Treat one aliquot of cells with a saturating concentration of Sebetralstat
(e.g., 10 µM) and another with vehicle (DMSO). Incubate for 1 hour at 37°C.

Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each

temperature point (e.g., from 40°C to 70°C in 3°C increments).

Thermal Denaturation: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the

designated temperatures, followed by a 3-minute cooling step to 4°C.

Cell Lysis and Clarification: Lyse the cells by freeze-thaw cycles or by adding ice-cold Lysis

Buffer. Pellet the aggregated proteins and cell debris by centrifugation at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C.

Sample Analysis: Collect the supernatant, which contains the soluble protein fraction.

Determine the protein concentration of each sample.

Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE

and Western blotting using an anti-plasma kallikrein antibody.

Data Analysis: a. Quantify the band intensity for plasma kallikrein at each temperature for

both vehicle- and Sebetralstat-treated samples. b. Normalize the intensities to the non-

heated sample (37°C) for each treatment group. c. Plot the percentage of soluble protein

against temperature to generate melt curves. A rightward shift in the melt curve for the

Sebetralstat-treated samples compared to the vehicle control indicates thermal stabilization

and confirms target engagement.
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Hypothetical Off-Target Pathway Analysis: NF-κB
Signaling
Should a screening campaign identify an unexpected interaction, for instance, with a protease

involved in the NF-κB signaling pathway (e.g., a hypothetical upstream activator), a functional

cellular assay is required to assess the consequence.
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Caption: Hypothetical off-target inhibition of an NF-κB pathway component.
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A luciferase reporter gene assay can quantify the impact on this pathway. Cells would be

transfected with a plasmid where luciferase expression is driven by an NF-κB response

element. A decrease in luciferase signal upon stimulation (e.g., with TNF-α) in the presence of

Sebetralstat would indicate a functionally relevant off-target effect on the pathway.

Conclusion
The available preclinical data strongly supports the conclusion that Sebetralstat is a highly

selective inhibitor of plasma kallikrein. Comprehensive screening against a wide range of

proteases and other safety-relevant targets reveals a clean profile, with IC₅₀ values for off-

targets that are several orders of magnitude higher than for its intended target. This high

degree of selectivity is consistent with the favorable safety profile observed in extensive Phase

3 clinical trials.

The experimental framework and detailed protocols provided in this guide offer a robust

template for the rigorous evaluation of off-target effects, a critical exercise in modern drug

discovery. By employing a systematic combination of in vitro biochemical assays and

mechanism-based cellular assays, researchers can build a comprehensive safety profile and

de-risk drug candidates, ultimately leading to safer and more effective medicines.
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[https://www.benchchem.com/product/b15073893#investigating-the-off-target-effects-of-
sebetralstat-in-cellular-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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